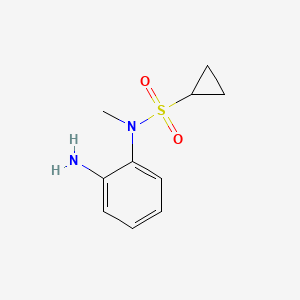
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclopropane ring, which is a three-membered carbon ring, and a sulfonamide group, which is a functional group containing sulfur, oxygen, and nitrogen atoms. The presence of the 2-aminophenyl and N-methyl groups further adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-N-methylcyclopropanesulfonamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 2-Aminophenyl Group: The 2-aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate halogenated aromatic compound reacts with an amine.
N-Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium amide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted aromatic derivatives.
Hydrolysis: Amines and sulfonic acids.
科学研究应用
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new antibiotics or anticancer agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(2-aminophenyl)-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the aromatic and cyclopropane rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: This compound features a similar 2-aminophenyl group but has an acetamide instead of a sulfonamide group.
N-(2-aminophenyl)-2-methylquinoline-4-carboxamide: This compound contains a quinoline ring and a carboxamide group, differing from the cyclopropane and sulfonamide groups in N-(2-aminophenyl)-N-methylcyclopropanesulfonamide.
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature can influence the compound’s chemical behavior and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-12(15(13,14)8-6-7-8)10-5-3-2-4-9(10)11/h2-5,8H,6-7,11H2,1H3 |
InChI 键 |
ZVPRTZIFOHEQBT-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1N)S(=O)(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



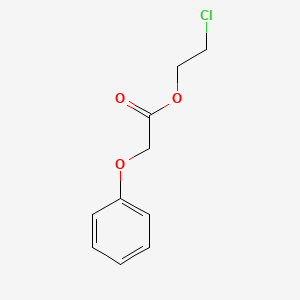
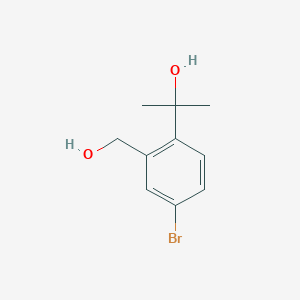
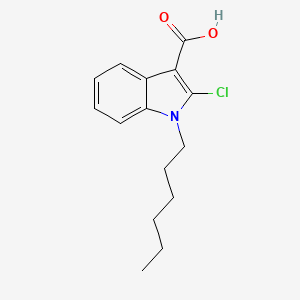

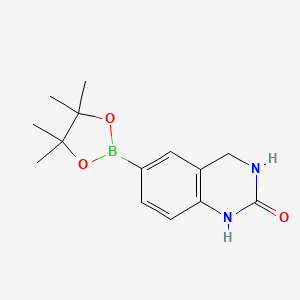

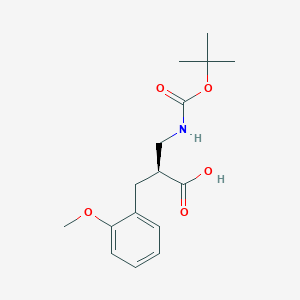
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
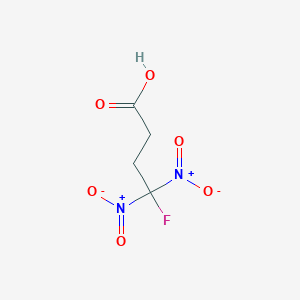
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)


![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
